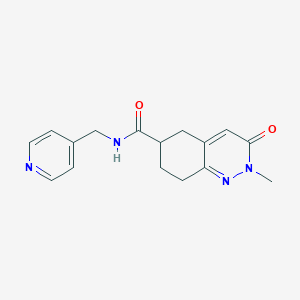

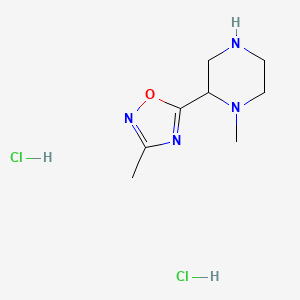

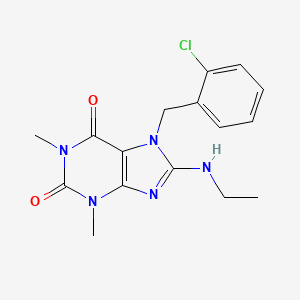

![molecular formula C19H20N4O B2876920 N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide CAS No. 847387-48-8](/img/structure/B2876920.png)

N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines have received significant attention in the synthetic chemistry community due to their varied medicinal applications .

Synthesis Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, etc . N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyrimidines are diverse. They include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .科学的研究の応用

Anticancer and Antiviral Applications

Androgen Receptor Antagonism for Cancer Therapy : A study by Linton et al. (2011) described a compound structurally related to N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide as a full antagonist of the androgen receptor. This compound showed significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). However, it faced challenges due to rapid metabolism by aldehyde oxidase (AO), which the study addressed through various medicinal chemistry strategies (Linton et al., 2011).

Synthesis of Pyrazolopyrimidine Derivatives with Antibacterial Activity : Rahmouni et al. (2014) synthesized a series of pyrazolo[3,4-d]pyrimidin-4-amines, which showed significant antibacterial activity. This study highlights the potential of pyrazolopyrimidine derivatives, related to the core structure of this compound, in developing new antibacterial agents (Rahmouni et al., 2014).

Antiviral Agents : A compound structurally related to this compound was designed and prepared for testing as antirhinovirus agents by Hamdouchi et al. (1999). This class of compounds showed potential as inhibitors of human rhinovirus (Hamdouchi et al., 1999).

DNA Binding and Gene Regulation

DNA Binding Oligomers for Gene Expression Modulation : Meier et al. (2012) explored Pyrrole–imidazole (Py–Im) hairpin polyamides, related to the core structure of this compound. These compounds can disrupt protein–DNA interactions and modulate gene expression in living cells, offering potential applications as molecular probes or therapeutic agents (Meier et al., 2012).

Polyamides in Gene Therapy : Nagashima et al. (2009) developed a method for the determination and quantification of Py-Im polyamide in rat plasma, highlighting its potential as a gene therapy agent. These compounds have been identified as novel candidates for gene therapy due to their ability to bind DNA (Nagashima et al., 2009).

Cyclic Polyamides for Gene Expression Regulation : Chenoweth et al. (2009) discussed cyclic Py-Im polyamides that can regulate endogenous gene expression by disrupting transcription factor-DNA binding. These findings suggest potential applications in modulating gene expression in various diseases (Chenoweth et al., 2009).

作用機序

Target of Action

Similar compounds such as imidazo[1,2-a]pyrimidines have been reported to inhibit enzymes like ddr1 and COX-2 , which play crucial roles in cellular signaling and inflammation, respectively.

Mode of Action

It’s worth noting that related imidazo[1,2-a]pyrimidines have been shown to interact with their targets through hydrogen-bond interactions .

Biochemical Pathways

Compounds that inhibit ddr1 and cox-2, like some imidazo[1,2-a]pyrimidines, can impact pathways related to cellular signaling and inflammation .

Result of Action

Compounds that inhibit ddr1 and cox-2 can potentially affect cellular signaling and inflammatory responses .

生化学分析

Biochemical Properties

It has been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions

Cellular Effects

Preliminary bio-evaluation screening has identified this compound as a potent anticancer agent for certain cell types . It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that this compound binds to certain proteins with a specific conformation

Dosage Effects in Animal Models

The effects of N-(3-(Imidazo[1,2-a]pyrimidin-2-yl)phenyl)cyclohexanecarboxamide vary with different dosages in animal models

特性

IUPAC Name |

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O/c24-18(14-6-2-1-3-7-14)21-16-9-4-8-15(12-16)17-13-23-11-5-10-20-19(23)22-17/h4-5,8-14H,1-3,6-7H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCMCCUEQBXHJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

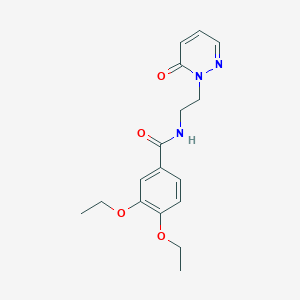

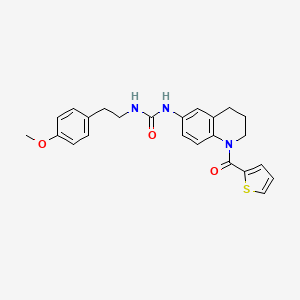

![4-(4-methoxyphenyl)-1,3-diphenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2876838.png)

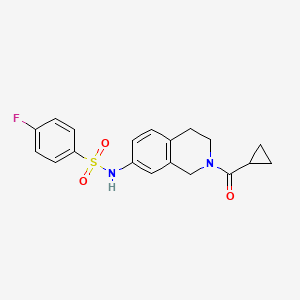

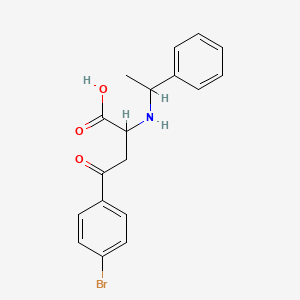

![ethyl 2-[(phenylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2876839.png)

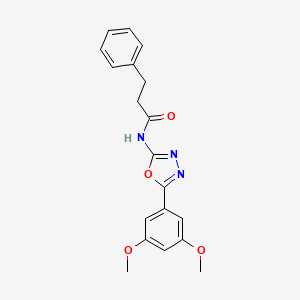

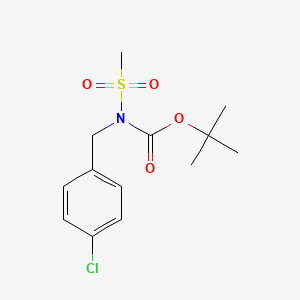

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)acetic acid](/img/structure/B2876843.png)

![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)

![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)